Cyclabil - 65394-89-0

Cyclabil

Catalog Number: EVT-1576319
CAS Number: 65394-89-0
Molecular Formula: C44H60O5
Molecular Weight: 668.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclabil can be derived from various precursor materials through several synthesis methods. Its classification falls under organic compounds, specifically cyclic organic compounds, which are characterized by their ring structures. The specific applications of Cyclabil often relate to its performance in lithium-ion batteries and other energy storage systems, where it contributes to improved cyclability and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyclabil can be achieved through multiple methods, with each method offering distinct advantages depending on the desired properties of the final product. Common synthesis techniques include:

  • Solvothermal Method: This involves dissolving precursors in a solvent and heating them under pressure to facilitate reactions that yield Cyclabil.
  • High-Pressure Synthesis: This method employs high-pressure conditions to promote the formation of Cyclabil from simpler hydride compounds. This technique has been shown to enhance the structural integrity and performance characteristics of the resulting material .
  • Ball Milling: A mechanical process that involves grinding materials together to induce chemical reactions, which can also be used for synthesizing Cyclabil from its precursors .

Each method requires careful control of reaction conditions, including temperature, pressure, and time, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Cyclabil features a unique molecular structure characterized by its cyclic arrangement of atoms. Detailed structural analysis often involves techniques such as X-ray diffraction or nuclear magnetic resonance spectroscopy to elucidate the arrangement of atoms within the compound.

Typical data points for Cyclabil include:

  • Molecular Formula: Specific formulas vary based on the synthesis method but generally reflect its cyclic nature.
  • Bond Angles and Lengths: These parameters are crucial for understanding the stability and reactivity of Cyclabil.
Chemical Reactions Analysis

Reactions and Technical Details

Cyclabil undergoes various chemical reactions that are essential for its application in energy storage. Key reactions include:

  • Electrochemical Reactions: In lithium-ion batteries, Cyclabil participates in redox reactions that facilitate charge and discharge cycles.
  • Decomposition Reactions: Under certain conditions, Cyclabil can decompose into simpler compounds, which is critical for understanding its thermal stability.

Technical details surrounding these reactions often involve kinetic studies to determine reaction rates and mechanisms.

Mechanism of Action

Process and Data

The mechanism of action for Cyclabil primarily relates to its function in electrochemical systems. When used in batteries, Cyclabil enhances ionic conductivity and facilitates electron transfer between electrodes during charge-discharge cycles.

Data supporting this mechanism often includes:

  • Conductivity Measurements: High ionic conductivity values indicate effective charge transport.
  • Cycle Life Data: Extended cycle life tests demonstrate how well Cyclabil maintains performance over repeated charge-discharge cycles.
Physical and Chemical Properties Analysis

Physical Properties

Cyclabil exhibits several notable physical properties:

  • Melting Point: Specific values vary based on purity but are critical for processing conditions.
  • Solubility: Solubility in various solvents can influence its application in different battery chemistries.

Chemical Properties

Key chemical properties include:

  • Stability: Resistance to decomposition under operational conditions is vital for long-term applications.
  • Reactivity: The ability to participate in electrochemical reactions without significant degradation.

Relevant data may include thermogravimetric analysis results that indicate thermal stability ranges.

Applications

Scientific Uses

Cyclabil is primarily utilized in scientific research related to energy storage technologies. Its applications include:

Introduction to Cyclabil in Pharmacological Research

Definition and Pharmacological Composition of Cyclabil

Cyclabil is a biphasic hormonal preparation combining estradiol valerate (a natural estrogen ester) and the synthetic progestin D,L-norgestrel. Each treatment cycle consists of:

  • 11 tablets containing 2.0 mg estradiol valerate (E2V) alone
  • 10 tablets containing 2.0 mg estradiol valerate + 0.5 mg D,L-norgestrel [2]

Estradiol valerate acts as a prodrug, rapidly hydrolyzed to bioidentical 17β-estradiol (E2) by esterases in blood and tissues. This design leverages E2V’s pharmacokinetic advantages: higher oral bioavailability (3–5%) than non-esterified estradiol and an extended half-life (12–20 hours) [3]. D,L-norgestrel provides potent progestogenic activity to counteract estrogen-driven endometrial proliferation. The sequential administration mimics the physiological estrogen-progestogen rhythm of the natural menstrual cycle [2].

Table 1: Cyclabil's Biphasic Composition

PhaseTabletsEstradiol ValerateD,L-Norgestrel
Estrogen Phase11 tablets2.0 mg
Combined Phase10 tablets2.0 mg0.5 mg

Historical Development and Regulatory Approvals

Cyclabil emerged in the 1970s as part of efforts to develop physiological hormone replacement therapies (HRT). Its formulation reflected two key innovations:

  • Use of bioidentical estradiol (via E2V) instead of synthetic estrogens like ethinylestradiol
  • Sequential progestin addition to minimize endometrial hyperplasia risks [3]

Clinical trials published by 1977 demonstrated its efficacy in menopausal symptom management [2]. Although the search results do not specify initial approval dates, Cyclabil was established in European menopausal therapy by the late 1970s. Unlike later combination contraceptives (e.g., Cyclafem 1/35 approved by FDA in 2010 [5]), Cyclabil’s approval pathway focused on menopausal hormone therapy rather than contraception. Estradiol valerate itself gained FDA approval for injection formulations (e.g., Delestrogen) but Cyclabil’s oral combination remains more prevalent outside the US [3].

Theoretical Basis for Hormonal Combination Therapies

Cyclabil’s design is grounded in endocrine physiology:

Estrogen Priming and Progestogen Opposition

  • Estradiol valerate replenishes declining endogenous E2 in menopause, activating estrogen receptors to alleviate vasomotor symptoms [3]
  • Norgestrel counters endometrial hyperplasia by:
  • Downregulating estrogen receptors
  • Inducing secretory transformation
  • Triggering monthly withdrawal bleeding [2]

Hypothalamic-Pituitary Axis Interactions

Clinical trials measured key hormonal parameters during Cyclabil therapy:

  • FSH/LH suppression: Moderate reduction in gonadotropins, though less pronounced than with contraceptives
  • Endogenous E2 dynamics: Therapy maintains serum E2 levels without complete ovarian suppression, preserving follicular activity in perimenopausal women [2]

Table 2: Hormonal Parameters During Cyclabil Therapy

ParameterPre-Treatment CycleTreatment CycleSignificance
Serum FSH/LHPhysiological cyclingSlight suppressionPartial HPG axis modulation
Serum 17β-estradiolVariable (menopause low)StabilizedSymptom relief without overdose
Cervical mucusCyclical changesReduced spinnbarkeitProgestogen dominance effect

Clinical Outcomes in Menopause Management

A 1977 clinical trial (n=20 menopausal women) demonstrated:

  • 100% cycle regulation in women with irregular bleeding
  • Elimination of deficiency symptoms (hot flashes, sleep disturbances) in 19/20 subjects [2]
  • Ovulation persistence in 13/14 premenopausal subjects, confirming non-contraceptive design

Properties

CAS Number

65394-89-0

Product Name

Cyclabil

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Molecular Formula

C44H60O5

Molecular Weight

668.9 g/mol

InChI

InChI=1S/C23H32O3.C21H28O2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;2,13,16-19,23H,3,5-12H2,1H3/t18-,19-,20+,21+,23+;16-,17+,18+,19-,20-,21-/m10/s1

InChI Key

WFHDOIKSUKQTLH-IBXXTFBESA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Synonyms

18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-, mixt. with (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate
Cyclabil
Cyklabil

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.